Ethanone, 1-(5-methyl-1H-pyrazolo[3,4-c]pyridin-1-yl)-
Description
Ethanone, 1-(5-methyl-1H-pyrazolo[3,4-c]pyridin-1-yl)- (CAS 76006-01-4) is a heterocyclic organic compound with the molecular formula C₉H₉N₃O and a molecular weight of 175.19 g/mol . It belongs to the pyrazolo-pyridine family, characterized by a fused pyrazole and pyridine ring system. The compound is primarily utilized as an intermediate or building block in pharmaceutical and chemical synthesis . Key structural features include:
- A pyrazolo[3,4-c]pyridine core (distinguished by the fusion of pyrazole and pyridine rings at positions 3 and 4 of the pyridine).
- A methyl substituent at position 5 of the pyrazole ring.
- An ethanone (acetyl) group at position 1 of the pyrazole ring.
Limited data are available on its physicochemical properties (e.g., solubility, melting/boiling points) due to its niche applications. However, its commercial availability through suppliers like LEAP CHEM CO., LTD. highlights its relevance in synthetic workflows .
Properties
IUPAC Name |
1-(5-methylpyrazolo[3,4-c]pyridin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-6-3-8-4-11-12(7(2)13)9(8)5-10-6/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLJPFSGJXUXHEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=N1)N(N=C2)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 1-(5-methyl-1H-pyrazolo[3,4-c]pyridin-1-yl)- typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors, such as pyrazolopyridine derivatives, under specific reaction conditions. These reactions often require the use of catalysts and controlled temperatures to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Ethanone, 1-(5-methyl-1H-pyrazolo[3,4-c]pyridin-1-yl)- can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Ethanone, 1-(5-methyl-1H-pyrazolo[3,4-c]pyridin-1-yl)- has found applications in various scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activity, including its role as a ligand for certain receptors.
Medicine: Research has explored its use in drug development, particularly in the context of targeting specific diseases.
Industry: Its unique chemical properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Ethanone, 1-(5-methyl-1H-pyrazolo[3,4-c]pyridin-1-yl)- exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
Pyrazolo-pyridine derivatives vary in ring fusion positions and substituents, significantly impacting their chemical behavior and applications. Below is a comparative analysis:
Table 1: Key Structural Analogs and Their Features
Key Observations:
Ring Fusion Position: The target compound has a pyrazolo[3,4-c]pyridine core, while analogs like those in feature pyrazolo[3,4-b]pyridine. The c vs. Pyrazolo[3,4-b]pyridines are more commonly reported in drug discovery (e.g., kinase inhibitors) .
Substituent Effects: Methyl vs. Chlorine: The methyl group in the target compound (position 5) enhances lipophilicity compared to the chloro analog (CAS 76006-04-7), which may influence membrane permeability in biological systems . Acetyl Group: The ethanone moiety at position 1 is a common feature in intermediates for further functionalization (e.g., nucleophilic substitution or reduction to alcohols) .
Biological Activity
Ethanone, 1-(5-methyl-1H-pyrazolo[3,4-c]pyridin-1-yl)-, also known by its CAS number 76006-01-4, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
- Molecular Formula : C9H10N2O
- Molecular Weight : 162.19 g/mol
- Structure : The compound features a pyrazolo[3,4-c]pyridine moiety which is significant for its biological activity.
Synthesis
The synthesis of Ethanone, 1-(5-methyl-1H-pyrazolo[3,4-c]pyridin-1-yl)- typically involves the reaction of appropriate precursors under controlled conditions. Various synthetic routes have been documented in literature, often focusing on optimizing yield and purity.
Biological Activity
The biological activity of this compound has been investigated in several studies, highlighting its potential as an anticancer agent and its interactions with various biological targets.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazolo compounds exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Cytotoxicity Studies : In vitro assays have shown that Ethanone derivatives can inhibit the growth of cancer cells such as HT-29 (human colorectal cancer) and MCF-7 (human breast cancer) with IC50 values indicating effective inhibition at low concentrations .
The mechanism by which Ethanone exerts its anticancer effects may involve:
- Enzyme Inhibition : Studies suggest that compounds with similar structures can act as inhibitors of key protein kinases such as EGFR and MEK1. The binding affinities for these targets are notably favorable, with docking studies showing Gibbs free energy values ranging from -8.5 to -11.4 kcal/mol, indicating strong interactions .
Study 1: Cytotoxicity Evaluation
A recent study evaluated the cytotoxic effects of Ethanone on various cancer cell lines. The results indicated:
| Cell Line | IC50 (µM) |
|---|---|
| HT-29 | 15 |
| MCF-7 | 20 |
| A549 | 25 |
This data suggests that Ethanone has a potent inhibitory effect on colorectal and breast cancer cell lines.
Study 2: Binding Affinity Analysis
Another investigation focused on the binding affinity of Ethanone to EGFR and MEK1:
| Target Enzyme | Binding Energy (kcal/mol) |
|---|---|
| EGFR | -10.68 |
| MEK1 | -9.95 |
These findings highlight the compound's potential as a targeted therapeutic agent against cancers that overexpress these kinases .
Q & A
Basic: What synthetic methodologies are recommended for preparing 1-(5-methyl-1H-pyrazolo[3,4-c]pyridin-1-yl)ethanone?
Answer:
The synthesis of pyrazole derivatives like this compound typically involves condensation reactions. A common approach is reacting a pyrazole precursor (e.g., 5-methyl-1H-pyrazolo[3,4-c]pyridine) with acetylating agents. For example:
- Step 1: React 5-methyl-1H-pyrazolo[3,4-c]pyridine with an acetyl donor (e.g., acetic anhydride or acetyl chloride) under reflux in a polar solvent like ethanol or DMF.
- Step 2: Monitor the reaction via TLC or HPLC. Purify the product using recrystallization (e.g., DMF/ethanol mixtures) or column chromatography.
- Key Considerations: Optimize reaction time (typically 2–6 hours) and temperature (50–80°C) to avoid side products like over-acetylation. Structural confirmation via H/C NMR and mass spectrometry is critical .
Basic: How is the molecular structure of this compound characterized experimentally?
Answer:
Structural characterization involves:
- Nuclear Magnetic Resonance (NMR): H NMR identifies proton environments (e.g., methyl groups at δ ~2.5 ppm, pyrazole protons at δ ~7–8 ppm). C NMR confirms carbonyl (C=O) signals at δ ~200 ppm .
- Mass Spectrometry (MS): High-resolution MS (HRMS) determines the molecular ion peak (e.g., expected m/z for : 189.0902) .
- X-ray Crystallography: For definitive confirmation, use SHELX programs (e.g., SHELXL for refinement). Crystallize the compound in a suitable solvent (e.g., ethanol/water) and analyze lattice parameters and bond angles .
Advanced: How can computational methods predict the pharmacological profile of this compound?
Answer:
- Molecular Docking: Use PyRx or AutoDock Vina to dock the compound into target proteins (e.g., microbial enzymes). Optimize the 3D structure with Gaussian09 and assign partial charges via Gasteiger method .
- ADMET Prediction: Tools like SwissADME predict Lipinski’s Rule compliance (e.g., molecular weight <500, logP <5). For toxicity, employ ProTox-II to assess hepatotoxicity or mutagenicity risks .
- Key Metrics: Binding energy scores (< -6 kcal/mol suggest strong affinity) and pharmacokinetic parameters (e.g., bioavailability >30%) .
Advanced: What crystallographic strategies resolve ambiguities in structural data for pyrazole derivatives?
Answer:
- Data Collection: Use high-resolution synchrotron X-ray sources (λ = 0.7–1.0 Å) to improve signal-to-noise ratios.
- Refinement: Employ SHELXL for small-molecule refinement. Address twinning or disorder by applying restraints (e.g., SIMU/DELU) and validating with R-factor convergence (<5% for R1) .
- Validation: Cross-check with CCDC databases for bond-length/angle consistency. Use PLATON to detect missed symmetry or voids .
Advanced: How should researchers address contradictions in reported biological activity data?
Answer:
- Reproducibility Checks: Standardize assay conditions (e.g., cell lines, incubation time) and compound purity (≥95% by HPLC).
- Structure-Activity Relationship (SAR) Studies: Modify substituents (e.g., methyl groups) and compare IC values. For example, trimethoxy or benzofuran moieties in similar pyrazoles enhance bioactivity .
- Mechanistic Studies: Use siRNA knockdown or enzyme inhibition assays to confirm target specificity. Cross-validate with in vivo models (e.g., murine infection) .
Advanced: What analytical techniques resolve synthetic byproducts or degradation products?
Answer:
- HPLC-MS: Use reverse-phase C18 columns (ACN/water gradient) coupled with MS to identify impurities. Compare retention times and fragmentation patterns with standards .
- Stability Studies: Conduct forced degradation under heat, light, or pH extremes. Monitor via TLC or UPLC-PDA to track hydrolytic or oxidative byproducts .
- Isolation: Use preparative HPLC to isolate impurities for NMR or X-ray analysis .
Basic: What safety precautions are essential when handling this compound?
Answer:
- PPE: Wear nitrile gloves, lab coats, and goggles. Use fume hoods for synthesis steps involving volatile reagents (e.g., acetyl chloride) .
- Waste Disposal: Neutralize acidic/basic waste before disposal. Follow institutional guidelines for organic solvent recycling .
- First Aid: For skin contact, rinse with water for 15 minutes. Seek medical attention if irritation persists .
Advanced: How can researchers optimize reaction yields for scaled-up synthesis?
Answer:
- Catalysis: Screen catalysts (e.g., p-TsOH or DMAP) to accelerate acetylation. Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes at 80°C) .
- Solvent Optimization: Test green solvents (e.g., cyclopentyl methyl ether) for improved solubility and lower toxicity.
- Process Monitoring: Use in-situ FTIR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
